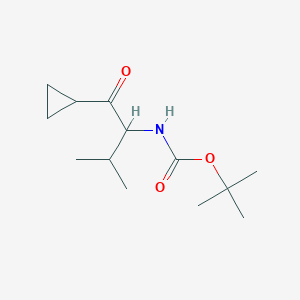

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate

Description

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-yl)carbamate |

InChI |

InChI=1S/C13H23NO3/c1-8(2)10(11(15)9-6-7-9)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16) |

InChI Key |

XQHGQLOQVKQWBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)C1CC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Carbamate Formation from Cyclopropyl Ketone Derivatives

Cyclopropyl ketone derivative + Boc2O (Boc anhydride) + Base → tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate

- Reagents: Boc anhydride [(Boc)₂O], catalytic DMAP (4-dimethylaminopyridine) or triethylamine as base.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature.

-

- Dissolve the cyclopropyl ketone in DCM.

- Add Boc anhydride and catalytic DMAP.

- Stir at 0°C, gradually warming to room temperature.

- Monitor reaction via TLC or HPLC.

- Quench with water, extract, and purify via chromatography.

- The cyclopropyl ketone can be prepared via cyclopropanation of suitable unsaturated precursors using diazomethane or Simmons–Smith reaction.

- The carbamate formation is facilitated by the nucleophilic amine or alcohol groups present in the precursor.

Cyclopropane Ring Construction via [2+1] Cycloaddition

- Use diazomethane or carbene precursors to cyclopropanate alkenes, forming cyclopropyl groups.

- Transition-metal catalysis (e.g., copper or rhodium catalysts) can enhance selectivity and yield.

Alkene + Diazomethane or carbene source → Cyclopropane derivative

- The cyclopropyl group is then attached to the backbone via nucleophilic addition or coupling with the appropriate chain.

Coupling of the Cyclopropyl Ketone with the Boc-Protected Amine

Cyclopropyl ketone derivative + Boc-protected amine + coupling reagents (e.g., HATU, EDCI) → Final carbamate

- Solvent: Dimethylformamide (DMF) or DCM.

- Reagents: HATU or EDCI as coupling agents, DIPEA or triethylamine as base.

- Temperature: 0°C to room temperature.

-

- Activate the carboxylic acid or ketone derivative with coupling reagent.

- Add the Boc-protected amine.

- Stir and monitor progress.

- Purify through chromatography.

Supporting Data and Reaction Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction Temperature | 0°C – 25°C | Controls side reactions and racemization |

| Solvent | DCM, THF, DMF | Choice depends on reagents and solubility |

| Reaction Time | 2–24 hours | Monitored via TLC/HPLC |

| Yield | 65–85% | Dependent on purity of precursors and reaction conditions |

Alternative Synthetic Routes

Recent advances suggest the following alternative methods:

- Enantioselective synthesis of cyclopropyl derivatives via chiral catalysts, enhancing stereoselectivity.

- One-pot multi-step reactions combining cyclopropanation, carbamate formation, and chain elongation, reducing purification steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is used in various scientific research applications:

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group, temporarily masking reactive sites in molecules during chemical synthesis. This allows for selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the active site for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Carbamates

Key Insights:

Substituent Effects on Solubility and Stability: The cyclopropyl and oxobutan groups in the target compound likely reduce solubility compared to hydroxy-substituted analogs like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (). However, these groups may enhance metabolic stability by shielding reactive sites . Azabicyclo derivatives (e.g., CAS: 880545-32-4, ) exhibit improved rigidity and binding specificity due to their constrained bicyclic systems, which are absent in the target compound’s monocyclic structure .

Synthetic Utility: The benzyl-substituted carbamate () highlights how aromatic groups can modulate lipophilicity, a property less pronounced in the target compound’s aliphatic cyclopropyl group. This difference may influence their respective roles in targeting hydrophobic vs. hydrophilic biological environments .

Reactivity and Functionalization :

- The oxobutan moiety in the target compound may undergo nucleophilic attacks at the carbonyl group, similar to tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate (). However, the cyclopropyl ring’s strain could limit further functionalization compared to less-strained bicyclic systems .

Research Findings and Implications

- Pharmaceutical Applications : Carbamates with bicyclic frameworks (e.g., azabicyclo derivatives in –5) are frequently used in kinase inhibitors and protease inhibitors due to their conformational rigidity. The target compound’s simpler cyclopropyl structure may be more suitable for fragment-based drug discovery .

- Crystallographic Analysis : Tools like SHELX () and WinGX () are critical for resolving the stereochemistry and crystal packing of such compounds, though the target compound’s lack of polar groups may pose challenges in crystallization .

Biological Activity

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3, with a molecular weight of approximately 241.33 g/mol. Its structure features a tert-butyl group, a cyclopropyl moiety, and a carbamate functional group, contributing to its unique reactivity and biological profile .

Research indicates that the compound may act as a biochemical probe in enzyme studies. The hydrolysis of the carbamate group releases an active amine, which could interact with various biological targets, including enzymes and receptors. This interaction is believed to modulate their activity, potentially leading to therapeutic effects .

Antiviral Potential

Preliminary studies suggest that this compound exhibits antiviral activity. The cyclopropyl group enhances its interaction with viral proteins, making it a candidate for further pharmacological studies against various viral infections .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. For example, it may exhibit selectivity towards certain targets involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that can inform future research on this compound.

| Study | Findings |

|---|---|

| Study 1: Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |

| Study 2: Enzyme Interaction | Identified potential binding sites on target enzymes, suggesting mechanisms for modulation. |

| Study 3: SAR Analysis | Highlighted the importance of the cyclopropyl group in enhancing biological activity compared to linear analogs. |

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its safety profile, optimal dosing strategies, and long-term effects are critical for advancing its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.